Isoquinolin-8-ylboronic acid

Vue d'ensemble

Description

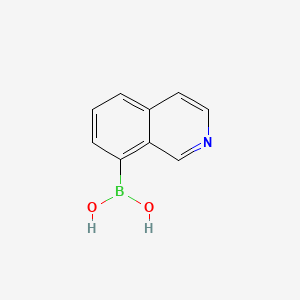

Isoquinolin-8-ylboronic acid is an organoboron compound with the molecular formula C9H8BNO2. It is a derivative of isoquinoline, where a boronic acid group is attached to the 8th position of the isoquinoline ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Isoquinolin-8-ylboronic acid can be synthesized through several methods. One common synthetic route involves the reaction of 8-bromoisoquinoline with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -78°C under an inert nitrogen atmosphere. After the initial reaction, trimethyl borate (B(OMe)3) is added, and the mixture is warmed to 0°C. The reaction is quenched with aqueous sodium bicarbonate (NaHCO3) and extracted with ethyl acetate (EtOAc). The organic layers are then washed with brine, dried over sodium sulfate (Na2SO4), and concentrated. The residue is purified by silica gel column chromatography to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Isoquinolin-8-ylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: this compound can be oxidized to form isoquinoline-8-carboxylic acid.

Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Isoquinoline-8-carboxylic acid.

Substitution: Various substituted isoquinoline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Isoquinolin-8-ylboronic acid serves as a crucial intermediate in the synthesis of biologically active compounds. Its derivatives have been explored for their potential therapeutic effects against various diseases.

1.1. Inhibitors of Homeodomain Interacting Protein Kinase 2 (HIPK2)

Recent studies have highlighted the role of this compound derivatives in developing inhibitors for HIPK2, a kinase implicated in kidney fibrosis and other pathological conditions. The Pd-catalyzed borylation of chloroquinolines has facilitated the synthesis of these derivatives, leading to compounds that exhibit promising anti-fibrotic activity. For instance, compound BT173, derived from this compound, demonstrated specific pharmacologic inhibition of HIPK2, indicating its potential as a therapeutic agent for kidney fibrosis .

1.2. Antiproliferative Activity Against Cancer Cells

Isoquinoline derivatives, including those containing this compound, have shown significant antiproliferative effects against neuroendocrine prostate cancer (NEPC) cells. A study reported that a specific derivative exhibited an IC50 value of 0.47 μM against the LASCPC-01 cell line, showcasing its potential as a selective anticancer agent . The structural optimization of these compounds is ongoing to enhance their efficacy and selectivity.

Synthetic Applications

This compound is not only significant in medicinal chemistry but also plays a vital role in synthetic organic chemistry.

2.1. Suzuki Coupling Reactions

One of the primary applications of this compound is in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The compound acts as a boronic acid reagent that can couple with various electrophiles to create complex molecular architectures .

2.2. Development of Boron-Based Therapeutics

The versatility of this compound extends to the development of boron-based therapeutics. Its ability to form stable complexes with biological targets opens avenues for creating new classes of drugs, particularly those targeting protein kinases and other enzymes involved in disease pathways .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound derivatives:

| Study | Application | Findings |

|---|---|---|

| Das et al. (2022) | HIPK2 Inhibitors | Developed novel boron-based scaffolds showing anti-fibrotic activity |

| Liu et al. (2024) | Cancer Therapeutics | Identified potent antiproliferative activities against NEPC cells with selectivity over other cancer lines |

| Patent US7655664B2 | Metalloproteinase Inhibitors | Explored use in treating inflammatory diseases through selective inhibition |

Mécanisme D'action

The mechanism of action of isoquinolin-8-ylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In Suzuki-Miyaura coupling, the palladium catalyst activates the boronic acid and the halide, enabling the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used .

Comparaison Avec Des Composés Similaires

Isoquinolin-8-ylboronic acid can be compared with other boronic acids and isoquinoline derivatives:

Phenylboronic Acid: Similar in its ability to undergo Suzuki-Miyaura coupling but lacks the isoquinoline ring, which can influence reactivity and selectivity.

Isoquinoline-5-boronic Acid: Another isoquinoline derivative with the boronic acid group at a different position, leading to different reactivity patterns.

Quinoline-8-boronic Acid: Similar structure but with a quinoline ring instead of isoquinoline, which can affect its chemical properties and applications.

This compound stands out due to its unique position of the boronic acid group, which can influence its reactivity and make it suitable for specific synthetic applications.

Activité Biologique

Isoquinolin-8-ylboronic acid is an important compound in medicinal chemistry, particularly noted for its diverse biological activities. This article explores its antibacterial, anticancer, and other pharmacological properties based on recent research findings.

1. Antibacterial Activity

This compound has been studied for its antibacterial properties, particularly against resistant strains of bacteria.

Key Findings:

- Mechanism of Action: Research indicates that isoquinoline derivatives function as allosteric inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism is distinct from traditional fluoroquinolone antibiotics, which target the same enzyme but through different binding sites .

- Efficacy: In a screening study involving 352 small molecules, isoquinoline sulfonamides, including this compound, demonstrated significant antibacterial activity against Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) as low as 6.25 µM .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| This compound | E. coli | 6.25 |

| Isoquinoline sulfonamide | K. pneumoniae | 12.5 |

2. Anticancer Activity

This compound has also shown promising results in cancer research.

Case Studies:

- Prostate Cancer: A derivative of isoquinoline was found to exhibit potent inhibitory activity against the LASCPC-01 cell line (a neuroendocrine prostate cancer model), with an IC50 value of 0.47 µM and a selectivity index greater than 190-fold compared to the PC-3 prostate cancer cell line .

- Mechanism: The compound induces G1 cell cycle arrest and apoptosis in cancer cells, suggesting it may interfere with critical cellular processes necessary for tumor growth .

Table 2: Anticancer Efficacy of Isoquinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Isoquinoline derivative | LASCPC-01 (NEPC) | 0.47 | >190 |

| Lycobetaine | PC-3 | N/A | N/A |

3. Other Pharmacological Activities

Beyond antibacterial and anticancer effects, isoquinolin derivatives have been investigated for additional biological activities:

Inflammatory Response Modulation:

Propriétés

IUPAC Name |

isoquinolin-8-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2/c12-10(13)9-3-1-2-7-4-5-11-6-8(7)9/h1-6,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCMKNFWHLIGSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=NC=CC2=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657367 | |

| Record name | Isoquinolin-8-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721401-43-0 | |

| Record name | Isoquinolin-8-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.